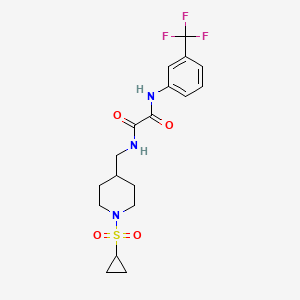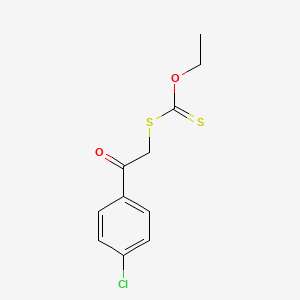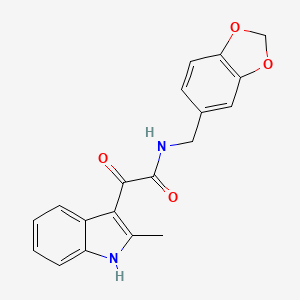
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research and development.
Scientific Research Applications
Crystallographic and Structural Analysis
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine and its derivatives are subjects of crystallographic and structural analysis. For example, research on isomorphic compounds, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, showed significant isostructurality and revealed the importance of weak specific intermolecular interactions like C–H···N hydrogen bonds and π–π interactions in determining the crystal packing of these compounds. Such analyses provide insights into the structural properties that could be crucial for understanding the interaction mechanisms of these compounds in various applications (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Optical and Electronic Properties
Derivatives of this compound have been studied for their optical and electronic properties. For instance, Y-shaped donor-acceptor push-pull imidazole-based fluorophores were investigated, highlighting their absorption and fluorescence spectra in various media and polymer matrices. These studies are crucial for applications like fluorescent sensors and organic light-emitting diodes (OLEDs), where the electronic and optical properties of the material are essential for their performance and efficiency (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).
Synthesis and Applications in Medicine and Pharmacology
The synthesis and application of various derivatives of this compound have been a topic of research, particularly in the context of medicinal chemistry and pharmacology. For instance, derivatives like (3-phenylisoxazol-5-yl)methanimine have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, indicating the potential medicinal applications of these compounds (Liang, Tan, Huang, Liang, Wei, Wang, & Shi, 2023).
Material Science and Catalysis
Research also extends to material science, where derivatives of this compound are used in synthesizing novel materials with specific properties. For instance, studies have focused on the synthesis and characterization of Schiff base Cu(I) catalysts for applications like the aerobic oxidation of primary alcohols, demonstrating the versatility of these compounds in catalysis and material synthesis (Lagerspets, Lagerblom, Heliövaara, Hiltunen, Moslova, Nieger, & Repo, 2019).
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBATEXUNWXEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)

![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)



![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)



